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Compound of Interest

Compound Name:
Potassium 2-

bromophenyltrifluoroborate

CAS No.: 480445-38-3

Cat. No.: B1324548

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of

potassium 2-bromophenyltrifluoroborate, a key building block in organic synthesis,

particularly in Suzuki-Miyaura cross-coupling reactions.[1] The document details the expected

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, outlines

comprehensive experimental protocols for acquiring this data, and presents a logical workflow

for the characterization process.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for confirming the structural integrity and purity of

potassium 2-bromophenyltrifluoroborate. The analysis typically involves ¹H, ¹³C, ¹¹B, and

¹⁹F NMR.

Predicted and Typical NMR Data
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The following tables summarize the predicted and typical chemical shifts (δ) in parts per million

(ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for potassium 2-
bromophenyltrifluoroborate. The data is based on analogous compounds and established

ranges for organotrifluoroborates. Spectra are typically recorded in deuterated dimethyl

sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Data (Predicted)

Chemical Shift (δ, ppm) Multiplicity Assignment

~7.6 - 7.8 Multiplet Aromatic CH

~7.3 - 7.5 Multiplet Aromatic CH

~7.1 - 7.3 Multiplet Aromatic CH

~6.9 - 7.1 Multiplet Aromatic CH

Table 2: ¹³C NMR Data (Predicted)

Chemical Shift (δ, ppm) Assignment

~150 (broad) C-BF₃

~135 Aromatic CH

~132 Aromatic CH

~130 Aromatic C-Br

~128 Aromatic CH

~125 Aromatic CH

Table 3: ¹¹B NMR Data (Typical)

Chemical Shift (δ, ppm) Multiplicity Notes

~3 - 5[1] Sharp Peak[1]
Confirms tetrahedral boron

coordination.[1]
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Table 4: ¹⁹F NMR Data (Typical)

Chemical Shift (δ, ppm) Multiplicity Notes

~ -135 to -145[1] Singlet[1]
Confirms the intact

trifluoroborate group.[1]

Experimental Protocol for NMR Spectroscopy
The following protocol is adapted from established methods for the analysis of potassium

organotrifluoroborates.

1.2.1. Sample Preparation

Dissolve approximately 10-20 mg of potassium 2-bromophenyltrifluoroborate in 0.6-0.7

mL of DMSO-d₆ in a standard 5 mm NMR tube.

Ensure the sample is fully dissolved; gentle vortexing may be applied.

1.2.2. Instrument Parameters

Spectrometer: 300 MHz or higher field strength spectrometer.

Solvent: DMSO-d₆

Internal Reference (¹H and ¹³C): Residual DMSO peak (¹H: 2.50 ppm; ¹³C: 39.5 ppm).[2]

External Reference (¹¹B): BF₃·Et₂O (0.0 ppm).[2]

External Reference (¹⁹F): CF₃CO₂H (0.0 ppm).[2]

Temperature: 25 °C

1.2.3. Data Acquisition

¹H NMR:

Pulse Angle: 45°
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Acquisition Time: ~3.6 s

Repetitions: 16

Spectral Width: ~15 ppm[2]

¹³C NMR:

Pulse Angle: 90°

Delay: ~2.3 s

Acquisition Time: ~1.7 s

Repetitions: 1024

Spectral Width: ~250 ppm[2]

¹¹B NMR:

Pulse Sequence: A pulse sequence designed to improve resolution for quadrupolar nuclei

(e.g., S2PUL on Varian instruments) is recommended.[2]

First Pulse: 90°

Delay: ~0.5 s

Second Pulse: 180°

Acquisition Time: ~1.0 s

Repetitions: 128

Spectral Width: ~171 ppm

Line Broadening: ~5 Hz[2]

¹⁹F NMR:
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Pulse Angle: 45°

Delay: ~1.0 s

Acquisition Time: ~0.3 s

Repetitions: 80

Line Broadening: ~0.3 Hz

Spectral Width: ~177 ppm[2]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups and confirm the overall structure of the

molecule through its vibrational modes.

Predicted IR Data
Table 5: Key IR Absorptions (Predicted)

Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch

1600 - 1550 Medium-Strong Aromatic C=C stretch

1470 - 1430 Strong Aromatic C=C stretch

1200 - 900 Strong, Broad B-F stretch

750 - 700 Strong

C-Br stretch and ortho-

disubstituted benzene C-H out-

of-plane bend

Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid samples.

2.2.1. Sample Preparation
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Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g.,

isopropanol) and allowing it to dry completely.

Place a small amount of solid potassium 2-bromophenyltrifluoroborate powder directly

onto the center of the ATR crystal.

Use the pressure arm to apply consistent pressure to the sample, ensuring good contact with

the crystal surface.

2.2.2. Data Acquisition

Collect Background: Record a background spectrum of the empty, clean ATR crystal.

Collect Sample Spectrum: With the sample in place, collect the IR spectrum.

Data Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to generate the final absorbance or transmittance spectrum.

Parameters:

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Scans: 16-32 scans are typically sufficient.

Experimental and Data Analysis Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of potassium 2-bromophenyltrifluoroborate.
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Workflow for Spectroscopic Characterization of Potassium 2-Bromophenyltrifluoroborate

Sample Preparation

Data Acquisition

Data Analysis and Interpretation

Potassium 2-Bromophenyltrifluoroborate (Solid)

Dissolve in DMSO-d6 Place on ATR Crystal

Acquire NMR Spectra
(1H, 13C, 11B, 19F) Acquire ATR-FTIR Spectrum

Process NMR Data:
- Reference Spectra

- Peak Picking
- Integration

Process IR Spectrum:
- Baseline Correction

- Peak Picking

Structural Confirmation
and Purity Assessment

Click to download full resolution via product page

Caption: Experimental workflow for the spectroscopic characterization.

Data Interpretation Summary
¹H and ¹³C NMR: The number of signals, their chemical shifts, multiplicities, and coupling

constants will confirm the presence and substitution pattern of the 2-bromophenyl group.

¹¹B NMR: A sharp peak in the expected range confirms the presence of a tetracoordinate

boron atom.[1]
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¹⁹F NMR: A singlet in the characteristic region for organotrifluoroborates confirms the

integrity of the [BF₃]⁻ moiety.[1]

IR Spectroscopy: The presence of characteristic absorption bands for aromatic C-H, C=C, C-

Br, and strong, broad B-F stretches provides corroborating evidence for the compound's

structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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